molecular formula C17H18F2N2O4S B2772263 2,6-difluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1396716-75-8

2,6-difluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2772263
CAS No.: 1396716-75-8
M. Wt: 384.4
InChI Key: JOVQTUXJIXQMOS-UHFFFAOYSA-N
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Description

2,6-difluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorinated aromatic rings, a piperidine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.

    Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction with the piperidine intermediate.

    Fluorination: The aromatic ring is fluorinated using appropriate fluorinating agents under controlled conditions.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group through a reaction with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amine derivatives from the reduction of the sulfonamide group.

    Substitution: Various substituted derivatives of the fluorinated aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzenesulfonamide: Lacks the piperidine and furan rings, making it less complex.

    N-(piperidin-4-yl)methylbenzenesulfonamide: Does not contain the fluorinated aromatic ring or the furan ring.

    Furan-3-carbonyl derivatives: Similar in structure but lack the piperidine and sulfonamide groups.

Uniqueness

2,6-difluoro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to its combination of fluorinated aromatic, piperidine, and furan rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,6-difluoro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O4S/c18-14-2-1-3-15(19)16(14)26(23,24)20-10-12-4-7-21(8-5-12)17(22)13-6-9-25-11-13/h1-3,6,9,11-12,20H,4-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVQTUXJIXQMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=C(C=CC=C2F)F)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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